Cas no 52046-83-0 (6-chlorobenzo[d]isoxazole-3-carbonitrile)

6-Chlorobenzo[d]isoxazole-3-carbonitrile is a heterocyclic organic compound featuring a chlorinated benzoisoxazole core with a nitrile functional group at the 3-position. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chloro and nitrile groups enhance its utility in nucleophilic substitution and cyclization reactions. Its high purity and stability under standard conditions ensure consistent performance in complex organic transformations. The compound is particularly useful in the development of biologically active molecules, including potential drug candidates and crop protection agents. Proper handling and storage are recommended due to its sensitivity to moisture and strong oxidizing agents.
6-chlorobenzo[d]isoxazole-3-carbonitrile structure
52046-83-0 structure
Product Name:6-chlorobenzo[d]isoxazole-3-carbonitrile
CAS No:52046-83-0
MF:C8H3ClN2O
MW:178.575220346451
CID:936275
PubChem ID:12783651
Update Time:2025-05-25

6-chlorobenzo[d]isoxazole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-chlorobenzo[d]isoxazole-3-carbonitrile
    • 52046-83-0
    • DB-359511
    • DTXSID90509774
    • AKOS006288591
    • 6-Chloro-1,2-benzoxazole-3-carbonitrile
    • Inchi: 1S/C8H3ClN2O/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H
    • InChI Key: LZMFUWRWGMVWHK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C#N)=NOC=2C=1

Computed Properties

  • Exact Mass: 177.99300
  • Monoisotopic Mass: 177.9933904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • PSA: 49.82000
  • LogP: 2.35288

6-chlorobenzo[d]isoxazole-3-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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6-Chlorobenzo[d]isoxazole-3-carbonitrile
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 6-chlorobenzo[d]isoxazole-3-carbonitrile

Recent Advances in the Study of 6-Chlorobenzo[d]isoxazole-3-carbonitrile (CAS: 52046-83-0)

The compound 6-chlorobenzo[d]isoxazole-3-carbonitrile (CAS: 52046-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its isoxazole ring and chloro-substituted benzene moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents targeting neurological disorders, inflammatory diseases, and infectious pathogens.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 6-chlorobenzo[d]isoxazole-3-carbonitrile derivatives as potent inhibitors of gamma-aminobutyric acid (GABA) receptors. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, resulting in a lead candidate with improved pharmacokinetic properties. Molecular docking simulations revealed key interactions between the isoxazole ring and the receptor's active site, providing valuable insights for future drug design.

In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed novel 6-chlorobenzo[d]isoxazole-3-carbonitrile analogs exhibiting broad-spectrum activity against drug-resistant bacterial strains. The compounds showed particular efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Mechanistic studies indicated that these derivatives interfere with bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), offering a promising alternative to conventional antibiotics.

Significant progress has also been made in the synthetic methodology for 6-chlorobenzo[d]isoxazole-3-carbonitrile. A 2024 publication in Organic Letters described a novel, environmentally benign synthesis route using continuous flow chemistry. This approach achieved an 85% yield with reduced solvent consumption and shorter reaction times compared to traditional batch processes. The improved synthetic accessibility is expected to facilitate larger-scale production for preclinical and clinical studies.

Emerging research has explored the compound's potential in neurodegenerative disease treatment. A collaborative study between academic and industry researchers demonstrated that certain 6-chlorobenzo[d]isoxazole-3-carbonitrile derivatives can cross the blood-brain barrier and exhibit neuroprotective effects in animal models of Parkinson's disease. The compounds were found to modulate α-synuclein aggregation and reduce oxidative stress in dopaminergic neurons, suggesting a multi-target mechanism of action.

Quality control and analytical characterization of 6-chlorobenzo[d]isoxazole-3-carbonitrile have also seen advancements. Recent developments in high-performance liquid chromatography (HPLC) methods coupled with mass spectrometry have enabled more precise quantification of the compound and its impurities in pharmaceutical formulations. These analytical improvements are crucial for ensuring batch-to-batch consistency in drug development processes.

Looking forward, the diverse biological activities and synthetic versatility of 6-chlorobenzo[d]isoxazole-3-carbonitrile position it as a valuable scaffold for future drug discovery efforts. Ongoing research is investigating its potential in cancer therapeutics, with preliminary data showing promising activity against certain kinase targets. As the understanding of its structure-activity relationships continues to deepen, this compound is likely to remain a focus of medicinal chemistry research in the coming years.

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